molecular formula C9H10O4 B14450007 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- CAS No. 76186-46-4

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl-

Cat. No.: B14450007
CAS No.: 76186-46-4
M. Wt: 182.17 g/mol
InChI Key: HTIQIVVRHXMOSA-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- can be achieved through several methods. One common approach involves the oxidation of the corresponding hydroquinone derivative. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to the corresponding hydroquinone.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher-order quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the reagents used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological redox reactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and cellular respiration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its combination of hydroxy, methoxy, and dimethyl substitutions makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

76186-46-4

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

5-hydroxy-3-methoxy-4,6-dimethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H10O4/c1-4-6(10)5(2)9(13-3)8(12)7(4)11/h10H,1-3H3

InChI Key

HTIQIVVRHXMOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)OC)C)O

Origin of Product

United States

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